7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that combines a triazole ring and a thiadiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol . This reaction can be carried out under mild conditions, often at room temperature, and does not require a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. Techniques such as microwave-assisted synthesis and catalyst-free procedures are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiadiazine rings can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiadiazine rings .
Scientific Research Applications
7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets. This compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The triazole and thiadiazine rings play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but may have different substituents.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Differently fused ring system with unique biological activities.
Uniqueness
7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple enzyme targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C12H9N3OS |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
7-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C12H9N3OS/c1-8-2-4-9(5-3-8)10-6-11(16)15-7-13-14-12(15)17-10/h2-7H,1H3 |
InChI Key |
YKQQMUNNHSCLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3C=NN=C3S2 |
Origin of Product |
United States |
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